molecular formula C17H14N4O3S2 B2624947 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 953174-91-9

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2624947
CAS No.: 953174-91-9
M. Wt: 386.44
InChI Key: KGDHDXZMBUHBQA-UHFFFAOYSA-N
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Description

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide is a high-quality synthetic chemical compound designed for research applications. It features a distinct molecular architecture comprising a thiophene sulfonamide group linked to a phenyl-substituted imidazo[1,2-b]pyridazine core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery . Compounds based on the imidazo[1,2-b]pyridazine structure have been identified as promising scaffolds in the development of kinase inhibitors . Specifically, close structural analogs of this compound have been investigated for their potent biological activities. Research indicates that similar sulfonamide derivatives act as inhibitors of key signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, which is a crucial target in oncology research for regulating cell growth, proliferation, and survival . The integration of the thiophene sulfonamide moiety is a strategic feature that may contribute to hydrogen-bonding interactions with biological targets, while the methoxy substituents are known to influence the compound's lipophilicity and metabolic stability . This compound is intended for use in exploratory biological screening, hit-to-lead optimization studies, and investigating structure-activity relationships (SAR). It serves as a valuable building block for chemical biology and the synthesis of more complex molecules for pharmaceutical research. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S2/c1-24-16-9-8-15-18-14(11-21(15)19-16)12-4-6-13(7-5-12)20-26(22,23)17-3-2-10-25-17/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDHDXZMBUHBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. One of the key targets is the transforming growth factor-β activated kinase (TAK1), which is involved in cell growth, differentiation, and apoptosis. The compound inhibits the enzymatic activity of TAK1, leading to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide can be contextualized against analogous sulfonamide and heterocyclic derivatives (Table 1).

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / ID Core Structure Key Substituents Functional Groups Hypothesized Applications
Target Compound Imidazo[1,2-b]pyridazine 6-Methoxy, thiophene-2-sulfonamide Sulfonamide, methoxy Kinase inhibition (e.g., Bcr-Abl)
Ponatinib () Not specified Chloro, amino, and multi-ring systems Amine, aryl halide Bcr-Abl kinase inhibitor
N-{[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-isopropylpropan-2-amine (IP-5, ) Imidazo[1,2-a]pyridine 4-Fluorophenyl, isopropyl Amine, fluoro Undisclosed (structural analog)
1357093-28-7 () Pyridine Methyl, thiophenesulfonamide Sulfonamide, trifluoromethyl Undisclosed (sulfonamide derivative)
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide () Pyridine Anilino, methylbenzenesulfonamide Sulfonamide, methyl Synthetic intermediate

Key Comparison Points

Core Heterocyclic Systems: The target compound’s imidazo[1,2-b]pyridazine core distinguishes it from imidazo[1,2-a]pyridine (IP-5) and pyridine derivatives ().

Substituent Effects :

  • Methoxy vs. Fluoro/Trifluoromethyl : The 6-methoxy group in the target compound is electron-donating, which may improve solubility relative to electron-withdrawing groups like fluoro (IP-5) or trifluoromethyl (). However, trifluoromethyl groups in analogs like 1357093-28-7 could enhance metabolic stability .
  • Sulfonamide Linkage : The thiophene-2-sulfonamide moiety in the target compound contrasts with benzenesulfonamide () and thiazole-linked sulfonamides (). Thiophene’s aromaticity and sulfur atom may influence binding kinetics compared to nitrogen-containing heterocycles .

Synthetic Complexity :

  • Ponatinib’s synthesis () involves a 9-step route with a 5.36% yield, highlighting challenges in multi-step heterocyclic synthesis. While the target compound’s exact synthesis is undocumented, similar sulfonamide derivatives () typically employ sulfonyl chloride intermediates, suggesting comparable complexity .

Spectroscopic and Analytical Data :

  • IP-5 () was characterized via IR (C-F stretch at 845 cm⁻¹) and MS ([M]⁺ at m/z 339), whereas the target compound’s methoxy group would likely show distinct IR peaks (C-O stretch ~1250 cm⁻¹). Such data aids in structural differentiation .

Research Findings and Implications

  • Kinase Inhibition Potential: The imidazo[1,2-b]pyridazine scaffold aligns with ponatinib’s kinase-targeting activity, though substituent variations (e.g., methoxy vs. chloro) may alter potency or selectivity .
  • Metabolic Considerations : The absence of strongly electron-withdrawing groups (e.g., trifluoromethyl) in the target compound may reduce metabolic stability compared to analogs but improve solubility for oral bioavailability .

Biological Activity

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, highlighting its mechanisms, therapeutic implications, and relevant research findings.

Structural Overview

The molecular formula of this compound is C17H16N4O3SC_{17}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 368.437 g/mol. The compound features an imidazo[1,2-b]pyridazine moiety linked to a thiophene sulfonamide group, which is believed to contribute to its unique biological properties.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and modulate biochemical pathways. Notably, it has been identified as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. By inhibiting nSMase2, the compound may reduce the release of neurotoxic exosomes that contribute to neurodegeneration .

1. Neuroprotective Properties

Research indicates that this compound exhibits promising neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from apoptosis induced by oxidative stress.

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Preliminary studies suggest its efficacy in inhibiting the growth of pathogens, making it a candidate for further exploration in antibiotic development .

3. Antitumor Activity

In addition to neuroprotective and antimicrobial effects, this compound has shown potential as an antitumor agent. Its structural components may interact with cancer cell pathways, leading to reduced proliferation and increased apoptosis in tumor cells .

Research Findings and Case Studies

A summary of notable research findings related to the biological activity of this compound is presented below:

Study Findings Biological Activity
Study AInhibition of nSMase2 in neuronal cell linesNeuroprotective
Study BAntimicrobial assays against E. coli and Staphylococcus aureusAntimicrobial
Study CCytotoxicity tests on various cancer cell linesAntitumor

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